molecular formula C8H17ClN2O2S B1379419 N-cyclopentylazetidine-3-sulfonamide hydrochloride CAS No. 1803610-68-5

N-cyclopentylazetidine-3-sulfonamide hydrochloride

Cat. No.: B1379419
CAS No.: 1803610-68-5
M. Wt: 240.75 g/mol
InChI Key: SFUUNJXIOXLIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylazetidine-3-sulfonamide hydrochloride involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylazetidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NLRP3 Inhibition

One of the primary applications of N-cyclopentylazetidine-3-sulfonamide hydrochloride is its ability to inhibit the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome plays a significant role in the inflammatory process, and its aberrant activation is linked to several pathological conditions, including:

  • Cryopyrin-associated periodic syndromes (CAPS)
  • Multiple sclerosis
  • Type 2 diabetes
  • Alzheimer's disease
  • Atherosclerosis

Research indicates that compounds like this compound can effectively inhibit NLRP3 activation, thereby providing therapeutic benefits in these conditions .

Protein Kinase Inhibition

Another significant application of this compound lies in its potential as a protein kinase inhibitor. Protein kinases are essential regulators of cellular processes, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders. The compound has shown promise in inhibiting several key kinases involved in these pathways:

  • Jak1, Jak2, Jak3
  • CDK2, CDK4
  • FGFR3 and c-Met

By targeting these kinases, this compound may offer therapeutic strategies for treating immunological and oncological conditions .

Case Study 1: Inhibition of NLRP3 Inflammasome

A study published in a patent document highlighted the use of this compound in inhibiting the NLRP3 inflammasome. The findings suggested that administration of this compound led to a significant reduction in inflammatory markers associated with diseases such as Alzheimer's and type 2 diabetes .

Case Study 2: Anticancer Properties

Another research initiative focused on the anticancer properties of this compound. It demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting specific protein kinases involved in cell proliferation and survival. The results indicated a promising avenue for developing novel cancer therapies .

Summary Table of Applications

Application AreaMechanism of ActionDiseases Targeted
NLRP3 Inflammasome InhibitionInhibits NLRP3 activationCAPS, Multiple Sclerosis, Diabetes
Protein Kinase InhibitionTargets dysregulated kinasesCancer, Autoimmune Disorders

Mechanism of Action

The mechanism of action of N-cyclopentylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylazetidine-3-sulfonamide
  • N-cyclopentylazetidine-3-sulfonamide sulfate
  • N-cyclopentylazetidine-3-sulfonamide phosphate

Uniqueness

N-cyclopentylazetidine-3-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial use .

Biological Activity

N-cyclopentylazetidine-3-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies and patents.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. They function by mimicking para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid, thus disrupting DNA synthesis in bacteria . The structural characteristics of sulfonamides, including this compound, contribute significantly to their biological efficacy.

This compound is believed to exert its biological effects through the inhibition of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome is implicated in various diseases, including type 2 diabetes and Alzheimer's disease . By inhibiting this pathway, the compound may help modulate inflammatory responses and provide therapeutic benefits in related conditions.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have demonstrated that sulfonamides can effectively inhibit the growth of both Gram-positive and certain Gram-negative bacteria. The effectiveness typically varies based on structural modifications within the sulfonamide class .

CompoundMinimum Inhibitory Concentration (MIC)
N-cyclopentylazetidine-3-sulfonamideTBD (To Be Determined)
Sulfamethoxazole0.5 - 32 µg/mL
Sulfadiazine0.5 - 8 µg/mL

Anti-inflammatory Activity

Research indicates that this compound may also reduce inflammation by inhibiting IL-1β production via NLRP3 inflammasome inhibition. This property could be beneficial in treating chronic inflammatory diseases.

Study ReferenceObserved Effect
Inhibition of IL-1β production
Reduced inflammatory markers

Case Studies

  • Case Study on Inflammation : A study examined the effects of a related sulfonamide compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in serum IL-1β levels after treatment with the compound, suggesting a potential role for this compound in managing inflammatory diseases .
  • Cardiovascular Effects : Another investigation into sulfonamide derivatives reported changes in perfusion pressure associated with certain compounds. While specific data on this compound is limited, similar compounds showed promise as modulators of cardiovascular function through calcium channel inhibition .

Properties

IUPAC Name

N-cyclopentylazetidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7;/h7-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUUNJXIOXLIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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